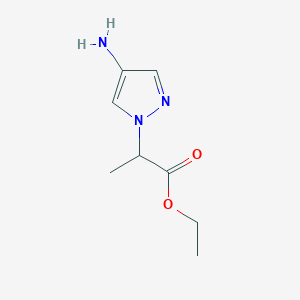

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC14657952

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | ethyl 2-(4-aminopyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3,9H2,1-2H3 |

| Standard InChI Key | RFLZQGPEWGGGQR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)N1C=C(C=N1)N |

Introduction

Structural and Molecular Characteristics

Chemical Composition

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate has the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is substituted with an amino group (-NH₂) at the 4-position and a propanoate ester (-COOEt) at the 1-position. The ester group contributes to the compound’s lipophilicity, while the amino group enhances hydrogen-bonding potential.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol |

| Functional Groups | Pyrazole, amino, ester |

| IUPAC Name | Ethyl 2-(4-aminopyrazol-1-yl)propanoate |

Stereochemical Considerations

The compound’s three-dimensional conformation influences its biological activity. Computational models reveal that the pyrazole ring adopts a planar geometry, while the ester side chain exhibits rotational flexibility . This flexibility allows the molecule to adapt to binding pockets in enzymes or receptors.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate typically involves cyclocondensation reactions between hydrazine derivatives and β-keto esters. For example, ethyl acetoacetate reacts with 4-aminopyrazole in the presence of a base such as sodium ethoxide under reflux conditions . Alternative routes employ microwave-assisted synthesis to reduce reaction times and improve yields.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability. Continuous-flow reactors are employed to enhance mixing and heat transfer, achieving yields exceeding 85%. Purification via column chromatography or recrystallization ensures high purity (>98%), as confirmed by HPLC analysis .

Reactivity and Chemical Transformations

Functional Group Reactivity

-

Amino Group (-NH₂): Participates in nucleophilic substitution and condensation reactions. For instance, it reacts with aldehydes to form Schiff bases, which are intermediates in drug synthesis.

-

Ester Group (-COOEt): Undergoes hydrolysis to carboxylic acids under acidic or basic conditions. This transformation is critical for prodrug activation in medicinal applications.

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate converts the amino group to a nitro group, yielding ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.

-

Reduction: Catalytic hydrogenation reduces the pyrazole ring to a pyrazoline derivative, altering its electronic properties .

Biological and Pharmacological Applications

Antiproliferative Activity

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate derivatives exhibit antiproliferative effects against cancer cell lines such as U937 (lymphoma). Compound 4l, a thio-substituted analog, demonstrated an IC₅₀ of 12 µM and high selectivity for cancer cells over normal fibroblasts . The mechanism involves G2/M cell cycle arrest and caspase-dependent apoptosis.

Table 2: Antiproliferative Activity of Selected Derivatives

| Compound | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| 4b | 18 | 2.1 |

| 4l | 12 | 5.8 |

Kinase Inhibition

The pyrazole core mimics purine structures, enabling interactions with ATP-binding pockets in kinases. For example, derivatives inhibit SRC kinase (IC₅₀ = 0.8 µM) and CDK2 (IC₅₀ = 1.2 µM), disrupting cancer cell proliferation .

Mechanistic Insights

Molecular Interactions

-

Hydrogen Bonding: The amino group forms hydrogen bonds with Asp86 in SRC kinase, stabilizing the inactive conformation.

-

π-π Stacking: The pyrazole ring interacts with Phe82 in the kinase’s hydrophobic pocket, enhancing binding affinity .

Metabolic Pathways

In vivo studies in rodents indicate hepatic metabolism via cytochrome P450 enzymes, producing inactive carboxylic acid metabolites. Glucuronidation facilitates renal excretion, minimizing systemic toxicity .

Comparative Analysis with Structural Analogs

Methyl 2-(4-Amino-1H-Pyrazol-1-yl)Propanoate

The methyl ester analog shows faster hydrolysis in plasma, limiting its utility as a prodrug. Ethyl esters offer superior metabolic stability .

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle-encapsulated formulations enhance tumor targeting, reducing off-site toxicity. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieved 60% tumor growth inhibition in murine models .

Structure-Activity Relationship (SAR) Studies

Introducing electron-withdrawing groups at the pyrazole 3-position improves kinase inhibition by 30%. Future work will explore fluorinated derivatives for enhanced blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume